molecular formula C10H12ClNO B13253177 4-Chloro-2-[(cyclopropylamino)methyl]phenol

4-Chloro-2-[(cyclopropylamino)methyl]phenol

Cat. No.: B13253177
M. Wt: 197.66 g/mol
InChI Key: LTSRGVXGHFIHBZ-UHFFFAOYSA-N
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Description

4-Chloro-2-[(cyclopropylamino)methyl]phenol is an organic compound with the molecular formula C10H12ClNO It is characterized by the presence of a chloro group, a cyclopropylamino group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(cyclopropylamino)methyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and cyclopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(cyclopropylamino)methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-Chloro-2-[(cyclopropylamino)methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(cyclopropylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the cyclopropylamino group may interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Similar in structure but lacks the cyclopropylamino group.

    2-[(Cyclopropylamino)methyl]phenol: Similar but lacks the chloro group.

Uniqueness

4-Chloro-2-[(cyclopropylamino)methyl]phenol is unique due to the presence of both the chloro and cyclopropylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

4-chloro-2-[(cyclopropylamino)methyl]phenol

InChI

InChI=1S/C10H12ClNO/c11-8-1-4-10(13)7(5-8)6-12-9-2-3-9/h1,4-5,9,12-13H,2-3,6H2

InChI Key

LTSRGVXGHFIHBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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